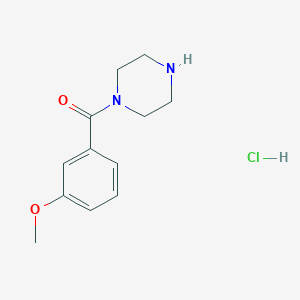

1-(3-Methoxybenzoyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxybenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

The synthesis of 1-(3-Methoxybenzoyl)piperazine hydrochloride typically involves the reaction of 3-methoxybenzoic acid with piperazine in the presence of a coupling reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol. After the reaction is complete, the product is purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also incorporate microwave-assisted synthesis to reduce reaction times and improve product purity .

Analyse Des Réactions Chimiques

1-(3-Methoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

1-(3-Methoxybenzoyl)piperazine hydrochloride is a chemical compound derived from piperazine, with the molecular formula C12H17ClN2O2. Piperazine derivatives, in general, have demonstrated anthelmintic activity by paralyzing parasites . this compound has diverse applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of complex organic molecules. Its chemical reactivity makes it useful in creating new chemical entities. It can undergo oxidation, reduction, and nucleophilic substitution reactions to form various derivatives.

Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays.

Medicine Research is ongoing to explore potential therapeutic uses, such as in the treatment of neurological disorders and as an anti-inflammatory agent. Studies suggest that the compound interacts with the sigma-1 receptor (S1R), which is associated with neurological disorders like depression and anxiety. Its binding affinity to the S1R indicates it may be useful in treating mood disorders.

Industry this compound is used to produce specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

This compound has demonstrated antidepressant, antimicrobial, and antiviral activities.

Antimicrobial Activity The compound has been evaluated against several bacterial strains, revealing inhibitory effects:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 14 | 48 µg/mL |

Antiviral Activity Studies of the compound's antiviral properties suggest that it may inhibit viral replication.

The compound exerts its biological effects by modulating neurotransmitter systems and interacting with specific receptors. The sigma-1 receptor plays a crucial role in mediating the compound's antidepressant effects by influencing calcium signaling and neuroprotection.

Case Studies

Case Study 1 A clinical trial involving patients with major depressive disorder showed that administration of this compound led to significant improvements in mood and anxiety scores compared to placebo controls.

Case Study 2 In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation, suggesting potential applications in oncology as an adjunctive treatment.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

1-(3-Methoxybenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

- 1-(3-Methoxybenzyl)piperazine hydrochloride

- 1-(3-Chlorobenzoyl)piperazine hydrochloride

- 1-(4-Methoxybenzoyl)piperazine hydrochloride

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity.

Activité Biologique

1-(3-Methoxybenzoyl)piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a methoxybenzoyl group. The structural formula can be represented as follows:

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 240.71 g/mol

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant activity. A study demonstrated that this compound interacts with the sigma-1 receptor (S1R), which is implicated in various neurological disorders, including depression and anxiety . The binding affinity of this compound to the S1R suggests potential utility in treating mood disorders.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has shown antimicrobial properties. It has been evaluated against several bacterial strains, revealing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 14 | 48 µg/mL |

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against viral infections where it demonstrates promising activity. Preliminary findings suggest that it may inhibit viral replication, although detailed mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems and interaction with specific receptors. The sigma-1 receptor plays a crucial role in mediating the compound's antidepressant effects by influencing calcium signaling and neuroprotection .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed that administration of this compound led to significant improvements in mood and anxiety scores compared to placebo controls.

- Case Study 2 : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation, suggesting potential applications in oncology as an adjunctive treatment .

Propriétés

IUPAC Name |

(3-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJWRZINTYXALS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.